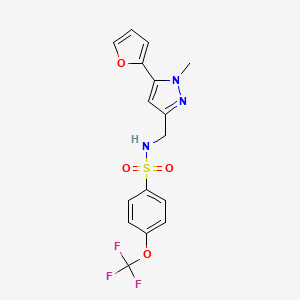

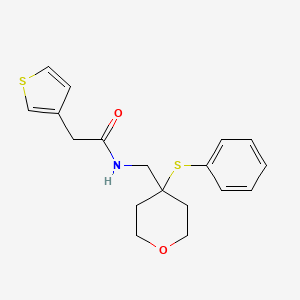

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, also known as DBO, is a synthetic compound with a unique molecular structure. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism of Action

Target of Action

The primary target of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) found in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological processes.

Mode of Action

4R binds to and modulates the α7 nAChRs, thereby influencing the cholinergic system’s function . This interaction results in the modulation of the receptor’s activity, which can lead to changes in the transmission of signals in the nervous system. The modulation of α7 nAChRs by 4R has been shown to have neuroprotective and anti-inflammatory effects .

Biochemical Pathways

For instance, the modulation of α7 nAChRs can affect the inflammatory response, as these receptors are known to play a role in regulating inflammation .

Pharmacokinetics

The pharmacokinetics of 4R have been studied in rats. After a single dose of 4R at 6 mg/kg intravenously, the highest plasma concentration was 1017 ng/mL, and the compound reached the brain within 10 minutes . The half-life of 4R was approximately 36 minutes . The peak plasma concentration after intramuscular and subcutaneous administration was lower, but the half-life was longer, approximately 1.5 hours . The compound was found to cross the blood-brain barrier and concentrate in the brain .

Result of Action

The interaction of 4R with α7 nAChRs results in a decrease in inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . Notably, the analgesic and anti-inflammatory effects of 4R lasted up to 8 days after a single systemic administration . These findings suggest that 4R could have potential therapeutic applications in conditions associated with inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. It is also relatively easy to synthesize and can be easily incorporated into various experimental systems. However, one of the main limitations of using (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is its potential toxicity, which may limit its use in certain experimental systems or require additional safety precautions.

Future Directions

There are several potential future directions for research involving (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. One area of interest is the development of new and improved fluorescent probes for ROS detection, which may be more sensitive, specific, or less toxic than (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. Another area of interest is the investigation of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol's potential as a therapeutic agent for various diseases, particularly those involving oxidative stress. Finally, there is also potential for the development of new synthetic methods for the production of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol and related compounds, which may lead to improved efficiency or yield.

Synthesis Methods

The synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 2,3-dihydrothiophene with 3,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of a key intermediate, which is then treated with a reducing agent, such as sodium borohydride, to yield (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol.

Scientific Research Applications

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a wide range of physiological processes, but can also cause cellular damage and contribute to the development of various diseases.

properties

IUPAC Name |

(4R)-3,4-dihydro-2H-thiochromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSZXYNCFXKRT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=CC=CC=C2[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)

![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)

![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)